molecular formula C19H15ClFN5O3S B2970590 N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 888433-03-2

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

Cat. No. B2970590
CAS RN: 888433-03-2
M. Wt: 447.87
InChI Key: ITFZSOSJIMLEDY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs common in pharmaceuticals and other biologically active compounds. These include an amide group, a pyrimidine ring, and a thioether linkage .


Molecular Structure Analysis

The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are a key component of many important biological molecules, including the nucleic acids DNA and RNA .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall structure. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility and stability .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide belongs to a class of compounds that have been extensively studied for their potential therapeutic applications. For instance, compounds with similar structures have been evaluated for their antibacterial and antifungal activities, with several showing promising results against a range of gram-positive and gram-negative bacteria (Baldaniya & Patel, 2009). These studies highlight the potential of such compounds in addressing antibiotic resistance and developing new antimicrobial agents.

Pharmacological Research

In pharmacology, the focus has been on understanding the bioactivity and mechanism of action of these compounds. Research has shown that similar compounds possess potent inhibitory effects on certain cancer cell lines, suggesting their utility in cancer therapy. For example, novel fluoro-substituted compounds have demonstrated anti-lung cancer activity, indicating their potential as therapeutic agents in oncology (Hammam et al., 2005).

Organic Chemistry and Chemical Synthesis

In the realm of organic chemistry, these compounds serve as key intermediates in the synthesis of more complex molecules. Their unique structural features, such as the presence of multiple functional groups, allow for diverse chemical reactions and modifications. This versatility is crucial in the development of new chemical entities with enhanced pharmacological properties. For instance, the synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an important intermediate for antitumor drugs, showcases the importance of similar compounds in medicinal chemistry (Gan et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Given its structural features, it could potentially interact with a variety of enzymes or receptors .

Safety and Hazards

Without specific data, it’s hard to say what the safety and hazards of this compound might be. As with any chemical, appropriate precautions should be taken when handling it .

Future Directions

Future research could involve further exploration of the compound’s biological activity, potential applications, and methods for its synthesis .

properties

IUPAC Name

N-[4-amino-2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3S/c20-11-3-1-10(2-4-11)17(28)24-15-16(22)25-19(26-18(15)29)30-9-14(27)23-13-7-5-12(21)6-8-13/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFZSOSJIMLEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-amino-2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide

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